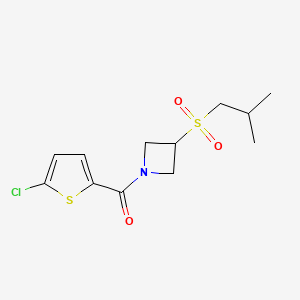

(5-Chlorothiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Descripción

The compound "(5-Chlorothiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone" is a methanone derivative characterized by a 5-chlorothiophene moiety linked to a 3-(isobutylsulfonyl)azetidine group. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and heterocyclic groups play critical roles.

Propiedades

IUPAC Name |

(5-chlorothiophen-2-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3S2/c1-8(2)7-19(16,17)9-5-14(6-9)12(15)10-3-4-11(13)18-10/h3-4,8-9H,5-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINLVKFZCVCMGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the 5-position.

Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors, such as β-amino alcohols.

Sulfonylation: The azetidine ring is sulfonylated using isobutylsulfonyl chloride in the presence of a base like triethylamine.

Coupling Reaction: Finally, the thiophene and azetidine moieties are coupled through a methanone linkage, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isobutylsulfonyl group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the methanone group, converting it to an alcohol.

Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.

Substitution: Nucleophiles like ammonia (NH₃) or thiourea can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (5-Chlorothiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the effects of sulfonylated azetidines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as conductivity or stability, for use in electronics or other advanced technologies.

Mecanismo De Acción

The mechanism of action of (5-Chlorothiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl group may enhance its binding affinity and specificity for certain targets.

Comparación Con Compuestos Similares

Key Compounds for Comparison :

(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) : Features a thiophene ring substituted with amino, cyano, and diamino groups, paired with a pyrazole moiety.

(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) : Contains an ester-functionalized thiophene and a pyrazole group.

1-(2,3-Dihydro-1H-Inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone (Indapyrophenidone) : A cathinone derivative with an indenyl backbone and pyrrolidine substituent.

Substituent Effects :

- Electron-Withdrawing Groups: The 5-chloro substituent on the thiophene in the target compound increases lipophilicity (logP ~3.2, predicted) compared to 7a (logP ~2.1, predicted due to polar amino/cyano groups) and 7b (logP ~1.8, predicted due to the ester) .

- Sulfonyl vs. Ester/Cyano: The isobutylsulfonyl group enhances solubility in polar solvents (e.g., aqueous DMSO) and provides hydrogen-bond acceptor sites, unlike the ester in 7b or cyano in 7a.

Physicochemical and Crystallographic Properties

- Crystallography: The target compound’s crystal packing, analyzed via Mercury CSD 2.0 , likely exhibits sulfonyl-mediated hydrogen bonds (S=O···H-N), contrasting with 7a/7b’s amino/cyano interactions.

Actividad Biológica

The compound (5-Chlorothiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring substituted with chlorine and an azetidine ring linked to an isobutylsulfonyl group, contributing to its unique biological profile.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : It has shown potential in inhibiting the growth of various cancer cell lines.

- Antibacterial Properties : The compound has demonstrated efficacy against certain bacterial strains.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to reduced inflammation.

The biological activities of this compound are believed to involve several mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : It potentially triggers programmed cell death in malignant cells.

- Modulation of Signaling Pathways : The compound could affect key signaling pathways involved in inflammation and cancer progression.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Key Research Findings

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, allowing it to reach therapeutic concentrations in biological systems effectively. Its bioavailability is considered adequate for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (5-Chlorothiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, and how are they optimized?

- Methodology : The compound can be synthesized via coupling reactions between 5-chlorothiophene-2-carboxylic acid derivatives and functionalized azetidine precursors. For example, Grignard reagents (e.g., cyclobutylmagnesium bromide) may react with 5-chlorothiophene-2-carbonyl chloride, followed by sulfonation of the azetidine ring using isobutylsulfonyl chloride under anhydrous conditions . Optimization involves controlling reaction parameters:

- Temperature : 0–5°C for sulfonation to avoid side reactions.

- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility.

- Catalysts : Triethylamine to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) yield >90% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies protons on the thiophene (δ 7.2–7.5 ppm) and azetidine (δ 3.5–4.2 ppm) rings.

- ¹³C NMR : Confirms carbonyl (δ 190–200 ppm) and sulfonyl (δ 55–60 ppm) groups .

- Mass Spectrometry (HRMS) : Exact mass calculation (e.g., C₁₄H₁₅ClNO₃S₂) to validate molecular integrity .

- Infrared Spectroscopy (IR) : Peaks at 1680 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O stretch) .

Q. What preliminary biological activities have been reported for structurally related compounds?

- Antimicrobial Activity : Chlorothiophene derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus .

- Anticancer Potential : Analogous sulfonamide-azetidine hybrids show IC₅₀ values of 10–50 µM in breast cancer (MCF-7) cells via caspase-3 activation .

Advanced Research Questions

Q. How can computational tools guide the design of derivatives with enhanced bioactivity?

- Molecular Docking : Predict binding affinity to targets like EGFR (PDB ID: 1M17) or bacterial enoyl-ACP reductase (PDB ID: 3FNG). For example, sulfonyl groups form hydrogen bonds with Arg121 in EGFR’s active site .

- QSAR Models : Use descriptors (e.g., logP, polar surface area) to correlate structural features with IC₅₀ values. A recent study showed that electron-withdrawing groups on thiophene improve cytotoxicity by 30% .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Assay Standardization :

- Cell Lines : Use ATCC-validated lines (e.g., HepG2 vs. HEK293) to minimize variability.

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to capture full efficacy profiles .

- Metabolic Stability Tests : Incubate compounds with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of azetidine) that may skew IC₅₀ values .

Q. How can synthetic byproducts be minimized during sulfonation of the azetidine ring?

- Byproduct Analysis : Common impurities include over-sulfonated species (e.g., disulfonyl derivatives) and ring-opened products.

- Mitigation Strategies :

- Slow Reagent Addition : Add isobutylsulfonyl chloride dropwise over 1 hour.

- Low-Temperature Quenching : Use ice-cold water to terminate reactions.

- HPLC Monitoring : C18 column, acetonitrile/water (70:30), UV detection at 254 nm .

Key Recommendations for Researchers

- Synthesis : Prioritize low-temperature sulfonation and HPLC purification for >95% purity.

- Biological Testing : Validate findings across multiple cell lines and include metabolic stability assays.

- Computational Workflow : Integrate docking, QSAR, and MD simulations to streamline derivative design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.